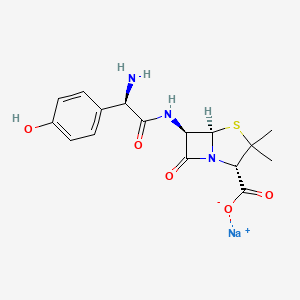

Amoxicillin sodium

概要

説明

アモキシシリンナトリウム: は、ペニシリンファミリーのアミノペニシリン系に属する広域スペクトルのβ-ラクタム系抗生物質であるアモキシシリンのナトリウム塩形態です。 中耳炎、咽頭扁桃炎、肺炎、皮膚感染症、歯原性感染症、尿路感染症などの細菌感染症の治療に一般的に使用されます 。 アモキシシリンナトリウムは、幅広いグラム陽性菌およびグラム陰性菌に対する有効性で知られています .

準備方法

合成ルートと反応条件: アモキシシリンナトリウムは、サトウキビジュースの発酵でペニシリンGを生成し、その後化学修飾して6-アミノペニシラン酸(6-APA)を生成する多段階プロセスで合成されます。 6-APAはさらにp-ヒドロキシフェニルグリシンと反応してアモキシシリンを生成します 。 最終段階では、アモキシシリンを水酸化ナトリウムと反応させてナトリウム塩形態に変換します .

工業的製造方法: アモキシシリンナトリウムの工業的製造には、ペニシリンGを生成する大規模な発酵プロセスと、それをアモキシシリンに変換する化学合成段階が含まれます。 このプロセスは、コスト効率と環境に配慮した設計となっており、中間精製および結晶化段階の必要性を最小限に抑えています .

化学反応の分析

反応の種類: アモキシシリンナトリウムは、次のようなさまざまな化学反応を起こします。

酸化: アモキシシリンは、酸化されて対応するスルホキシドおよびスルホン誘導体を生成することができます。

還元: 還元反応は、アモキシシリンを還元型に変換することができますが、これらはあまり一般的ではありません。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。

生成される主な生成物:

酸化: スルホキシドおよびスルホン誘導体。

還元: アモキシシリンの還元型。

科学的研究の応用

Pharmacokinetics and Dosage Forms

Amoxicillin sodium is characterized by its rapid absorption and distribution in the body. Studies have demonstrated that after intramuscular administration, peak plasma concentrations are achieved within 1.5 to 3 hours, depending on the dosage (40 mg/kg or 80 mg/kg) . The pharmacokinetic profile shows a linear relationship between dosage and plasma concentration, indicating predictable behavior across different doses.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value at 40 mg/kg | Value at 80 mg/kg |

|---|---|---|

| Cmax (μg/mL) | 62.64 | 87.61 |

| Tmax (h) | 1.59 | 3.02 |

| AUC0-t (h·μg/mL) | Not specified | Not specified |

| Half-life (h) | Not specified | Not specified |

Treatment of Bacterial Infections

This compound is primarily used to treat infections caused by susceptible bacteria, including:

- Respiratory Tract Infections : Effective against Streptococcus pneumoniae and Haemophilus influenzae.

- Urinary Tract Infections : Commonly prescribed for uncomplicated UTIs.

- Skin and Soft Tissue Infections : Utilized in managing infections caused by Staphylococcus aureus.

In clinical settings, this compound has shown significant efficacy in reducing mortality rates associated with bacterial infections. For instance, in trials involving olive flounder infected with Streptococcus iniae, treatment with this compound resulted in a cumulative mortality rate reduction from 35.2% in controls to as low as 4.8% at higher dosages .

Veterinary Medicine

In veterinary applications, this compound is extensively used for treating infections in fish and livestock. A notable study indicated that a single intramuscular dose of this compound significantly reduced the mortality rate due to streptococcosis in olive flounder . The pharmacokinetics observed in fish showed rapid absorption and prolonged action, making it an effective treatment option.

Antibiotic Resistance Considerations

The emergence of antibiotic-resistant strains poses a significant challenge in clinical practice. This compound is often included in susceptibility testing panels to monitor resistance patterns among bacterial populations . Efforts to combat antibiotic resistance include:

- Combination Therapy : Using this compound with other antibiotics like clavulanate to enhance efficacy against resistant strains.

- Guidelines for Use : Establishing protocols for appropriate prescribing to minimize resistance development.

Efficacy Against Streptococcus spp.

A comprehensive study highlighted the effectiveness of this compound against Streptococcus spp., demonstrating significant reductions in infection rates when administered at therapeutic doses . The study emphasized the importance of maintaining adequate drug concentrations above the minimum inhibitory concentration (MIC) for effective bacterial eradication.

Pharmacokinetic Studies in Fish

Research conducted on olive flounder revealed that this compound exhibited a favorable pharmacokinetic profile, with studies showing a clear dose-response relationship and sufficient duration above MIC levels necessary for effective treatment . This research underscores the potential of this compound not only in human medicine but also as a critical agent in aquaculture.

作用機序

アモキシシリンナトリウムは、細菌の細胞壁合成を阻害することで抗菌効果を発揮します。細菌の細胞壁の内側に位置するペニシリン結合タンパク質(PBP)に結合し、ペプチドグリカン合成の最終段階であるトランスペプチダーゼ反応を阻害します。 この阻害により、細菌の細胞壁の架橋形成が阻止され、細胞の溶解と死に至ります 。 主な分子標的は、細菌の細胞壁生合成に不可欠なPBPです .

類似化合物との比較

生物活性

Amoxicillin sodium is a sodium salt form of amoxicillin, a broad-spectrum, semisynthetic aminopenicillin antibiotic. It exhibits significant bactericidal activity against a variety of gram-positive and some gram-negative bacteria. This article provides a comprehensive overview of its biological activity, including pharmacokinetics, effects on gut microbiota, and clinical implications based on diverse research findings.

This compound functions primarily by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, leading to the disruption of peptidoglycan cross-linking. This results in cell lysis and death, making it effective against various bacterial strains.

Pharmacokinetics

The pharmacokinetic profile of this compound varies based on the route of administration. A study investigating rectal bioavailability in rabbits found that this compound delivered via SNA 15 suppositories demonstrated nearly complete absorption (bioavailability close to 100%) compared to PEG suppositories, which showed a maximum bioavailability of 77.3% at higher doses .

| Formulation | Bioavailability (%) | Mean Dissolution Time (MDT) | Tissue Irritation |

|---|---|---|---|

| SNA 15 Suppositories | ~100 | Rapid | Minimal |

| PEG Suppositories | 59-77.3 | Slower | Moderate |

Case Studies and Research Findings

-

Impact on Gut Microbiota : A study examined the effects of amoxicillin treatment in mice fed a high-salt diet (HSD). The results indicated that amoxicillin significantly altered the gut microbiota composition and restored biochemical markers related to metabolic syndrome. Specifically, it reduced blood glucose levels and improved overall metabolic health .

- Biochemical Parameters :

- Blood glucose: Decreased significantly with amoxicillin treatment.

- Creatinine levels: Reduced towards normal ranges.

- Urea levels: Increased significantly in treated mice compared to untreated controls.

- Biochemical Parameters :

- Antimicrobial Activity : this compound has been shown to be effective against various pathogens. A study reported its activity against clinical isolates, demonstrating inhibition levels comparable to penicillin G for gram-positive organisms such as Streptococcus pneumoniae and Haemophilus influenzae at concentrations as low as 0.05 µg/ml .

- Adverse Effects : While generally well-tolerated, this compound can cause adverse reactions such as leucopenia in some patients, particularly when combined with clavulanate potassium . This highlights the importance of monitoring blood parameters in patients receiving this antibiotic.

特性

CAS番号 |

34642-77-8 |

|---|---|

分子式 |

C16H19N3NaO5S |

分子量 |

388.4 g/mol |

IUPAC名 |

sodium;(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C16H19N3O5S.Na/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);/t9-,10-,11+,14-;/m1./s1 |

InChIキー |

MAOIJBVJXINZLX-YWUHCJSESA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)[O-])C.[Na+] |

異性体SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)C.[Na] |

正規SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.[Na] |

Key on ui other cas no. |

34642-77-8 |

ピクトグラム |

Irritant; Health Hazard |

関連するCAS |

26787-78-0 (Parent) |

同義語 |

Actimoxi Amoxicillin Amoxicillin Anhydrous Amoxicillin monopotassium salt Amoxicillin monosodium salt Amoxicillin Sodium Amoxicillin trihydrate Amoxicillin, (R*)-isomer Amoxicilline Amoxil Amoxycillin BRL 2333 BRL-2333 BRL2333 Clamoxyl Clamoxyl G.A. Clamoxyl parenteral Hydroxyampicillin Penamox Polymox Trimox Wymox |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Amoxicillin Sodium exert its antibacterial effect?

A1: this compound, a β-lactam antibiotic, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). [, , , ] This binding prevents the cross-linking of peptidoglycans, essential components of the bacterial cell wall, leading to cell lysis and bacterial death. [, , , ]

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C16H18N3NaO5S, and its molecular weight is 387.39 g/mol. [, , ]

Q3: Is there spectroscopic data available for this compound?

A3: Several analytical methods are employed to characterize and quantify this compound, including High-Performance Liquid Chromatography (HPLC) [, , , , ], Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC/MS/MS) [], and ultraviolet spectrophotometry. [] These techniques provide data on the compound's spectroscopic properties, aiding in its identification and quantification.

Q4: How does freezing affect the stability of this compound in aqueous solutions?

A5: The stability of this compound in aqueous solutions is significantly impacted by freezing. While refrigeration (between 0°C and -7°C) can accelerate degradation, freezing below -30°C substantially improves stability. [] This emphasizes the importance of careful temperature control during storage and handling of this compound solutions.

Q5: What is the bioavailability of this compound in pigs after different routes of administration?

A6: this compound exhibits good bioavailability in pigs after intramuscular and oral administration. [] Interestingly, a long-acting formulation of this compound demonstrated a significantly longer elimination half-life compared to the conventional formulation after intramuscular administration, suggesting potential benefits for extended therapeutic coverage. []

Q6: How do the pharmacokinetics of this compound differ in olive flounder after different doses?

A7: In olive flounder, this compound displays dose-proportional pharmacokinetics after intramuscular administration. [] Both low (12.5 mg/kg) and high (125 mg/kg) doses result in rapid absorption and a prolonged action, indicated by the terminal half-life and mean residence time. []

Q7: What is the efficacy of this compound against streptococcosis in olive flounder?

A8: this compound has demonstrated efficacy against Streptococcus iniae and Streptococcus parauberis infections in olive flounder. [, ] A single intramuscular injection significantly reduced cumulative mortality rates in both experimental and field settings. [] Further investigation into its pharmacokinetic-pharmacodynamic (PK/PD) relationship suggests that this compound achieves favorable PK/PD indices against these pathogens, supporting its use for treating streptococcosis in olive flounder. [, ]

Q8: Does this compound, when combined with tylosin tartrate, impact the mutant selection window of Streptococcus suis?

A9: Research shows that the combination of this compound and tylosin tartrate effectively narrows the mutant selection window (MSW) of Streptococcus suis in vitro. [] This suggests that combining these antibiotics could potentially reduce the risk of drug resistance development compared to single-drug treatments. []

Q9: What are the known mechanisms of resistance to this compound?

A10: The primary mechanism of resistance to this compound involves the production of β-lactamases by bacteria. [, ] These enzymes hydrolyze the β-lactam ring of this compound, rendering it inactive. [, ] Another mechanism involves alterations in the penicillin-binding proteins (PBPs), reducing the binding affinity of this compound and decreasing its effectiveness. []

Q10: What strategies are employed to enhance the stability of this compound and clavulanate potassium for injection?

A11: Several strategies are used to improve the stability of this compound and clavulanate potassium for injection. These include optimizing the pH value of the formulation using pH-regulating agents, [, , ] incorporating stabilizers like Vitamin C, proline, and nicotinamide, [] and utilizing chitosan nanoparticles as drug carriers and freeze-drying skeleton agents. []

Q11: How is the content of this compound and clavulanate potassium for injection determined?

A12: High-Performance Liquid Chromatography (HPLC) is commonly used to determine the content of this compound and clavulanate potassium for injection. [, ] This method provides accurate and precise quantification of both compounds, ensuring the quality and consistency of the pharmaceutical formulation. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。